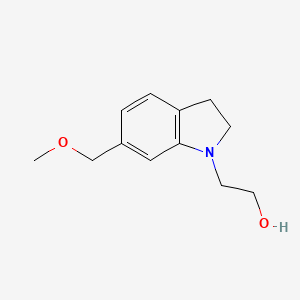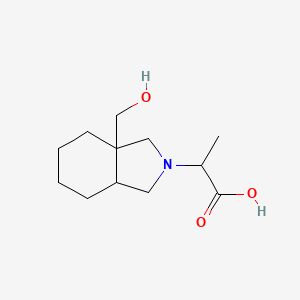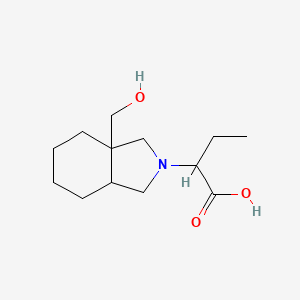![molecular formula C12H21NO3 B1478944 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097952-85-5](/img/structure/B1478944.png)
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO3 . It has a molecular weight of 227.30 mol/g . The structure is characterized by a hexahydrocyclopenta[c]pyrrol ring, which is substituted with a methoxymethyl group and a propanoic acid group.Physical And Chemical Properties Analysis
This compound is categorized as an intermediate . It’s not classified as a hazardous compound . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Pyrrole Alkaloid Derivatives from Lycium chinense
Research on new pyrrole alkaloids from the fruits of Lycium chinense has yielded compounds with bulky N-alkyl side chains containing stereogenic centers. These compounds, including variants of methyl pyrrole propanoates and pentanedioates, demonstrate the diversity of structural modifications possible with pyrrole alkaloids. Such modifications could potentially alter the physical, chemical, or biological properties of these molecules for various research applications, such as the study of molecular interactions or the synthesis of novel pharmaceuticals (Youn et al., 2013); (Youn et al., 2016).
Synthesis of Pyrrole 1,1-Dioxide Derivatives
Another research domain involves the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, proposed as low molecular weight polar scaffolds for constructing compound libraries in drug discovery efforts. These syntheses demonstrate the utility of pyrrole-based scaffolds for generating a wide variety of structurally diverse molecules, which could be pivotal in identifying new therapeutic agents with specific biological activities (Yarmolchuk et al., 2011).
Pyrrole Derivatives for Drug Synthesis
Further investigations into the synthesis and properties of pyrrole derivatives highlight their potential in medicinal chemistry. For instance, the development of new β-lactams through [2+2] cycloaddition reactions utilizing pyrrole-based ketenes has been explored. This process underscores the adaptability of pyrrole derivatives in synthesizing compounds with significant pharmacological potential, such as antibiotics or anticancer agents (Behzadi et al., 2015).
Antioxidant and Anti-inflammatory Properties
Research on the synthesis of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes demonstrates the antioxidant and anti-inflammatory potential of pyrrole derivatives. Such studies are crucial for developing new therapeutic agents that can mitigate oxidative stress and inflammation, common pathways in many chronic diseases (Lavanya et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s possible that the mechanism of action would depend on the specific context in which the compound is used, such as the type of biological system or chemical reaction it’s involved in.
properties
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(11(14)15)13-6-10-4-3-5-12(10,7-13)8-16-2/h9-10H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEBHVNDWFBROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2CCCC2(C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1478868.png)
![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)-3-oxopropanenitrile](/img/structure/B1478870.png)

![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)
![1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478873.png)
![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478876.png)

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478881.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one](/img/structure/B1478884.png)